N-(2-(1-(thiophene-2-carbonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

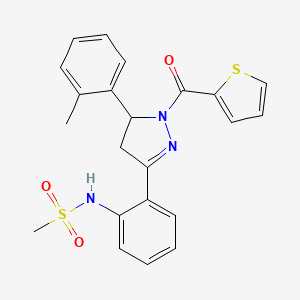

This compound features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted at position 1 with a thiophene-2-carbonyl group and at position 5 with an o-tolyl (2-methylphenyl) moiety. A methanesulfonamide group is attached to the phenyl ring at position 2 of the pyrazoline scaffold.

Properties

IUPAC Name |

N-[2-[3-(2-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-15-8-3-4-9-16(15)20-14-19(23-25(20)22(26)21-12-7-13-29-21)17-10-5-6-11-18(17)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLRDYXCBHCVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(thiophene-2-carbonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone. For instance, the reaction between 1-(thiophene-2-carbonyl)-acetone and hydrazine hydrate under reflux conditions yields the desired pyrazole intermediate.

-

Aromatic Substitution: : The pyrazole intermediate is then subjected to a Friedel-Crafts acylation reaction with o-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the o-tolyl group.

-

Sulfonamide Formation: : The final step involves the reaction of the substituted pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the carbonyl group in the thiophene-2-carbonyl moiety, converting it to an alcohol.

-

Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology

Biologically, N-(2-(1-(thiophene-2-carbonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits potential as an anti-inflammatory agent. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for drug development.

Medicine

In medicine, research focuses on its anticancer properties. The compound has shown promise in inhibiting the growth of certain cancer cell lines, making it a potential lead compound for anticancer drug development.

Industry

Industrially, the compound’s stability and reactivity make it useful in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(2-(1-(thiophene-2-carbonyl)-5-(o-tolyl)-4,5-d

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline-Sulfonamide Antiviral Candidates ()

Two closely related analogs from antiviral screening studies include:

N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Key Structural Differences :

- Core substitution : Both analogs replace the thiophene-2-carbonyl group with a benzoyl moiety.

- Aromatic substituents : The o-tolyl group in the target compound is replaced with 2-ethoxyphenyl in the analogs.

- Pyrazoline ring position : The second analog features a 3,4-dihydropyrazole (vs. 4,5-dihydro in the target).

Biological Activity: These analogs exhibited strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with molecular dynamics (MD) simulations confirming stable ligand-protein interactions (RMSD < 2.0 Å).

Table 1: Structural and Functional Comparison of Pyrazoline-Sulfonamide Compounds

Methanesulfonamide-Containing Bioactive Compounds

- Sch225336 (): A CB2-selective bis-sulfone cannabinoid inverse agonist with a methanesulfonamide group. While structurally distinct (lacking a pyrazoline core), it highlights the role of sulfonamides in receptor binding. The target compound’s sulfonamide may similarly enhance interactions with polar residues in viral or host proteins .

- A61603 () : A G-protein coupled receptor ligand with a methanesulfonamide group attached to an imidazole core. This underscores the versatility of sulfonamides in diverse therapeutic contexts, though the target compound’s pyrazoline-thiophene system may offer unique pharmacokinetic properties .

- Benzimidazole-Sulfonamide () : Synthesized via iodoacetic acid-mediated cyclization, this derivative shares the methanesulfonamide group but features a benzimidazole core. The pyrazoline scaffold in the target compound may confer greater conformational flexibility, influencing binding kinetics .

Thiophene vs. Benzoyl Substituents

The thiophene-2-carbonyl group in the target compound introduces sulfur-based π-electron density, which may enhance interactions with aromatic residues in target proteins compared to the benzoyl group in analogs.

Research Findings and Implications

- Antiviral Potential: The structural analogs in demonstrated nanomolar-range binding affinities in silico, suggesting the target compound could similarly inhibit MPXV replication. Experimental validation is required to compare efficacy.

- Synthetic Feasibility : highlights high-yield methods for sulfonamide-containing heterocycles, which could be adapted for scalable synthesis of the target compound.

Q & A

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.